6-(Piperidin-1-ylcarbonyl)-2-naphthol
Overview
Description
6-(Piperidin-1-ylcarbonyl)-2-naphthol is a chemical compound that features a naphthol core substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with piperidine and a carbonylating agent. One common method is the use of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of safer carbonylating agents, such as diphosgene, is preferred to minimize the risks associated with phosgene .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-1-ylcarbonyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthol ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthol derivatives.
Scientific Research Applications
6-(Piperidin-1-ylcarbonyl)-2-naphthol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The naphthol core can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 6-(Morpholin-4-ylcarbonyl)-2-naphthol
- 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol
- 6-(Piperazin-1-ylcarbonyl)-2-naphthol
Comparison: 6-(Piperidin-1-ylcarbonyl)-2-naphthol is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for specific applications .
Biological Activity
6-(Piperidin-1-ylcarbonyl)-2-naphthol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H13N1O2
- CAS Number : 871121-70-9
This compound features a naphthol moiety substituted with a piperidinylcarbonyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to modulate oxidative stress responses by interacting with enzymes such as catalase and superoxide dismutase.
- Anticancer Properties : Preliminary studies suggest that derivatives of naphthol compounds, including this one, may exhibit cytotoxic effects against cancer cell lines, particularly breast (MCF-7) and colon (HCT116) cancers .
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic potential in conditions like cancer and inflammation.
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound can bind to active sites on enzymes, inhibiting their activity and modulating biochemical pathways .
- Cell Signaling Modulation : It influences various signaling pathways associated with cell proliferation and apoptosis, particularly through interactions with key proteins involved in these processes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that derivatives of naphthol compounds, including this compound, show promising anticancer activity. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer)
- IC50 Values : Comparable to established chemotherapeutic agents such as 5-fluorouracil (5-FU), indicating significant potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research has indicated that this compound may act as a selective inhibitor for certain enzymes involved in metabolic processes:
- Target Enzymes : Aldo-keto reductases implicated in cancer progression.
- Effects Observed : Inhibition of these enzymes leads to reduced tumor growth in preclinical models .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-12-10-14(5-4-13(12)11-15)16(19)17-8-2-1-3-9-17/h4-7,10-11,18H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVRCRWYHYATFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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